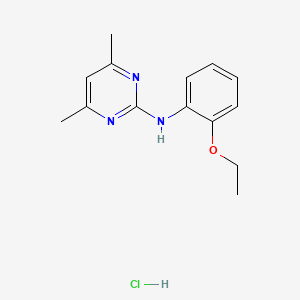![molecular formula C15H12ClNO3 B4170001 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)
4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid
描述
4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID). It belongs to the anthranilic acid derivative class of NSAIDs, which includes drugs such as flufenamic acid and tolfenamic acid. Meclofenamic acid is used to treat pain, fever, and inflammation, and it is commonly prescribed for conditions such as arthritis, menstrual cramps, and headache.
作用机制
Meclofenamic acid inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Prostaglandins are involved in the regulation of pain, fever, and inflammation, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
Meclofenamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain, fever, and inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. In addition, 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid has been found to have antioxidant and neuroprotective effects, and it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
Meclofenamic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, with a large body of literature available on its pharmacological effects and mechanisms of action. However, there are some limitations to the use of 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid in lab experiments. It has been found to have a number of off-target effects, and its use may interfere with other signaling pathways or cellular processes. In addition, its effectiveness may vary depending on the specific experimental conditions and cell types used.
未来方向
There are a number of future directions for research on 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid. One area of interest is the development of more selective COX inhibitors, which may have fewer off-target effects and be more effective in treating inflammation and pain. Another area of interest is the use of 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid in the treatment of cancer, as it has been found to have anticancer effects in vitro and in animal models. Finally, 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid may have potential for use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential applications of 4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid acid in these areas.
科学研究应用
Meclofenamic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Meclofenamic acid has been found to be effective in reducing pain and inflammation in animal models of arthritis, as well as in human clinical trials. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in animal models.
属性
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-8-10(15(19)20)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWDTLDIYYNCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethylbenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4169924.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4169938.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)
![{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4169942.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-methylbutyl)benzamide](/img/structure/B4169948.png)



![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![1-(3-methoxy-2-naphthoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4169974.png)
![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4169980.png)

